Fmoc-DL-citrulline can be synthesized from natural sources of citrulline, which is primarily found in watermelon and other melons. The compound falls under the classification of protected amino acids, specifically as a urethane-type protecting group. Its chemical structure allows it to be utilized effectively in various biochemical applications, particularly in peptide synthesis.
The synthesis of Fmoc-DL-citrulline typically involves the protection of the amino group of citrulline using Fmoc chloride. This process can be summarized as follows:
Industrial production often employs automated peptide synthesizers for efficiency and scalability, ensuring that high yields and purity are maintained throughout the process .
The molecular formula for Fmoc-DL-citrulline is with a molecular weight of approximately 393.43 g/mol. The structure consists of the core citrulline backbone with an attached Fmoc group, providing steric hindrance that protects the amino functionality during peptide synthesis.
The compound exhibits chirality due to its amino acid nature, allowing it to exist in multiple stereoisomeric forms .
Fmoc-DL-citrulline participates in various chemical reactions typical of protected amino acids:
The mechanism of action for Fmoc-DL-citrulline primarily involves its role as a building block in peptide synthesis. Upon deprotection, the free amine can react with carboxylic acids or activated esters to form peptide bonds through nucleophilic acyl substitution. This process is crucial for constructing peptides that may have therapeutic applications or serve as research tools.
Fmoc-DL-citrulline exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in laboratory settings.
Fmoc-DL-citrulline has several applications in scientific research:
Orthogonal protection—independent removal of protecting groups under specific conditions—is critical for synthesizing peptides with post-translational modifications (PTMs) or branched architectures. Fmoc-DL-citrulline’s ureido group requires protection to prevent side reactions during coupling. Unlike standard amino acids, citrulline lacks an acidic proton, but its side chain can undergo nucleophilic attacks if unprotected. Common strategies include:
Table 1: Orthogonal Protection Strategies for Fmoc-DL-Citrulline
Protecting Group | Cleavage Conditions | Orthogonality | Application Example |
---|---|---|---|
Trt | 1–5% TFA, 30 min | Compatible with Fmoc/tBu | Linear peptide synthesis |
Mmt | 0.5–1% TFA in DCM, 5 min | Orthogonal to Fmoc, Pbf, OtBu | On-resin cyclization/PTM insertion |
Alloc | Pd(0)/PhSiH₃, 15 min | Orthogonal to Fmoc and acid-labile PG | Convergent peptide ligation |
The Trt group’s moderate stability balances coupling efficiency and deprotection kinetics, while Mmt’s high acid sensitivity permits selective deprotection in multi-step syntheses [3] [9].
Fmoc deprotection uses piperidine (20–50% in DMF) to generate dibenzofulvene adducts. However, citrulline’s ureido group can participate in base-induced side reactions:
Table 2: Deprotection Side Reactions in Citrulline-Containing Peptides
Reaction | Conditions | By-Products Formed | Mitigation Strategy |
---|---|---|---|
Aspartimide formation | Piperidine, >25°C | α/β-Asp-Cit peptides, piperidides | 0.1 M HOBt in piperidine; lower temp |
Racemization | DIC/Oxyma, prolonged activation | D-citrulline peptides | Short coupling times, pre-activation |
Ureido decomposition | Strong bases (DBU) | Cyanate, isocyanates | Avoid DBU; use piperazine derivatives |
Deprotection kinetics studies reveal that 20% piperidine/DMF deprotects Fmoc-DL-citrulline in 3–5 minutes (monitored by UV at 301 nm). Adding 0.1 M 1-hydroxybenzotriazole (HOBt) suppresses aspartimide formation by 80% by sequestering piperidine [1] [6].
The racemic Fmoc-DL-citrulline offers distinct advantages and limitations versus enantiopure analogs (Fmoc-L/D-citrulline):
Table 3: Performance Metrics of Citrulline Derivatives in SPPS
Parameter | Fmoc-L-Citrulline | Fmoc-D-Citrulline | Fmoc-DL-Citrulline |
---|---|---|---|
HPLC Purity | ≥99% [2] | ≥99.5% [5] | ≥98.5% |
Coupling Rate | 0.95 equiv/hr | 0.78 equiv/hr | 0.93 equiv/hr |
Solubility in THF | 0.25 M | 0.22 M | 0.30 M |
Racemization Risk | Low (0.5–1.8%) | Low (0.5–2.0%) | N/A (racemic) |
For industrial-scale synthesis of non-chiral peptide segments (e.g., vaccine carriers), Fmoc-DL-citrulline provides cost-effective yields (crude peptide purity >85%). However, enantiopure derivatives remain essential for chiral sequences in drug development [5] [6].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: